ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of biphenyl, thieno[2,3-c]pyridine, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through the reaction of biphenyl-4-carboxylic acid with an amine under dehydrating conditions.
Thieno[2,3-c]pyridine Ring Construction: The next step involves the construction of the thieno[2,3-c]pyridine ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or sulfonates.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new polymers, coatings, or electronic materials due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The biphenyl and thieno[2,3-c]pyridine moieties may facilitate binding to hydrophobic pockets, while the carbamoyl group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: shares structural similarities with other biphenyl and thieno[2,3-c]pyridine derivatives.
Biphenyl-4-carboxamide: A simpler compound with a biphenyl and amide group, lacking the thieno[2,3-c]pyridine and carbamoyl moieties.
Thieno[2,3-c]pyridine-6-carboxylate: A compound with the thieno[2,3-c]pyridine ring system and carboxylate group, but without the biphenyl and carbamoyl groups.
Uniqueness
Ethyl 2-{[1,1’-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its combination of biphenyl, thieno[2,3-c]pyridine, and carbamoyl groups. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-2-31-24(30)27-13-12-18-19(14-27)32-23(20(18)21(25)28)26-22(29)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRUDXFEPBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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